molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No. B1361058
Key on ui cas rn: 56038-89-2
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04261926

Procedure details

Amounts of 24.2 g (0.20 mole) of 3,4-xylidine 38.4 g (0.44 mole) of diethyl ketone, 1.2 g of 5% platinum on carbon, and 0.26 g (2 mole %) of glacial acetic acid were charged to an autoclave and the autoclave was sealed, evacuated, purged with hydrogen and then pressurized with hydrogen to 50 psi. The temperature of the autoclave was raised to 60° C. and held at 60°-68° C. for 0.9 hours (very little, if any, hydrogen was being absorbed at this point). The autoclave was vented and the product filtered to separate the catalyst. The lower, aqueous phase, of the filtrate was separated and the upper, organic phase, was evaporated to constant weight of 35.0 g. Analysis of the residue showed it to be 78.8% pure, corresponding to 28.7 g of N-3-pentyl-3,4-xylidine (72.2% yield).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([C:12]([CH2:14][CH3:15])=O)[CH3:11]>[Pt].C(O)(=O)C>[CH3:11][CH2:10][CH:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
0.26 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
purged with hydrogen
CUSTOM
Type
CUSTOM
Details
(very little, if any, hydrogen was being absorbed at this point)
FILTRATION
Type
FILTRATION
Details
the product filtered
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
CUSTOM
Type
CUSTOM
Details
The lower, aqueous phase, of the filtrate was separated
CUSTOM
Type
CUSTOM
Details
the upper, organic phase, was evaporated to constant weight of 35.0 g

Outcomes

Product
Details
Reaction Time
0.9 h
Name
Type
product
Smiles
CCC(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.